molecular formula C11H14O3 B1594880 Methyl 3-(2-methoxyphenyl)propanoate CAS No. 55001-09-7

Methyl 3-(2-methoxyphenyl)propanoate

Cat. No. B1594880
CAS RN: 55001-09-7
M. Wt: 194.23 g/mol
InChI Key: BJDNTBIPIZYXPN-UHFFFAOYSA-N
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Description

“Methyl 3-(2-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O3 . It is a type of ester, which are commonly used in a wide variety of applications including as solvents, plasticizers, and in the production of detergents and surfactants .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 194.23 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of 6-acylcoumarins

Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, a derivative of Methyl 3-(2-methoxyphenyl)propanoate, are crucial intermediates in synthesizing 6-acylcoumarins. This compound undergoes Fries rearrangement to produce C-acylated products, which can be converted into 6-acyl-7-methoxycoumarins, including natural compounds like geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).

Isolation from Natural Sources

Methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate, a closely related compound, has been isolated from the fruits of Morinda citrifolia. Its structure was established using various spectroscopic methods, indicating its natural occurrence and potential biological significance (Wang, He, Feng, & Liu, 2011).

Advanced Synthesis of Cardiovascular Drugs

Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a related compound, is an advanced synthon for the synthesis of the cardiovascular drug diltiazem. It is produced by reducing methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, indicating its application in the pharmaceutical industry (Chen et al., 2021).

Quantum Mechanical Structure Elucidation

The aldol reaction involving methyl 2-methoxyphenylacetate, a similar compound, has been studied for its significance in the synthesis of trans-pterocarpans. This study involved quantum mechanical modeling to understand the reaction's transition state, highlighting its importance in synthetic chemistry (Mason, Aardt, & Serra, 2016).

Methoxycarbonylation of Ethene

Research on the methoxycarbonylation of ethene to produce methyl propanoate, utilizing catalysts based on palladium complexes, demonstrates an industrial application. This process is related to the broader family of compounds to which this compound belongs (Clegg et al., 1999).

Safety and Hazards

“Methyl 3-(2-methoxyphenyl)propanoate” may cause skin irritation and serious eye irritation. It may also be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use personal protective equipment when handling it .

properties

IUPAC Name

methyl 3-(2-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNTBIPIZYXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340206
Record name Methyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55001-09-7
Record name Methyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55001-09-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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